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Dipalmitoyl phosphatidylinositol

Cat. No.: B1263576
M. Wt: 811 g/mol
InChI Key: IBUKXRINTKQBRQ-CSRWQWPHSA-N
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Description

Significance of Phosphatidylinositols in Cellular Biology

Phosphatidylinositols (PIs) are a minor but indispensable class of phospholipids (B1166683) found on the cytosolic side of eukaryotic cell membranes. wikipedia.orgcreative-biolabs.com Their significance lies not in their abundance, but in their role as precursors to a host of powerful signaling molecules. wikipedia.orgnih.gov The inositol (B14025) headgroup of PI can be phosphorylated at various positions by specific kinases, creating a family of molecules known as phosphoinositides (PIPs). creative-biolabs.comnumberanalytics.com

These phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2), are central to cellular signaling. numberanalytics.comfiveable.me They act as docking sites for proteins, regulate ion channels, and are crucial for processes like membrane trafficking, cytoskeleton organization, cell growth, and proliferation. numberanalytics.comnih.govcreative-proteomics.com The hydrolysis of PIP2 by phospholipase C (PLC) generates two vital second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DG), which propagate signals within the cell. wikipedia.org This pathway underscores the central role of PIs in translating extracellular signals into intracellular responses. wikipedia.orgnih.gov

Dipalmitoyl Phosphatidylinositol as a Research Model Lipid

This compound stands out as a preferred model lipid in research due to its well-defined and stable nature. Unlike naturally sourced PIs which often contain a mixture of different fatty acid chains, DPPI is a synthetic phospholipid with two saturated palmitoyl (B13399708) chains. This homogeneity is crucial for creating reproducible model membranes, or liposomes, with predictable physicochemical properties. epa.gov

Researchers utilize DPPI to investigate fundamental aspects of membrane biology, such as lipid packing, phase behavior, and the influence of specific lipids on membrane protein function. epa.govnih.gov Its use in synthetic systems allows for the systematic study of how the inositol headgroup interacts with other molecules and influences the structural dynamics of the lipid bilayer, without the complicating variable of acyl chain heterogeneity. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H79O13P B1263576 Dipalmitoyl phosphatidylinositol

Properties

Molecular Formula

C41H79O13P

Molecular Weight

811 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38?,39?,40?,41?/m1/s1

InChI Key

IBUKXRINTKQBRQ-CSRWQWPHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

dipalmitoyl phosphatidylinositol
dipalmitoyl-PtdIn

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Phosphatidylinositols

Phosphorylation and Dephosphorylation of Phosphatidylinositol Derivatives

Once synthesized, phosphatidylinositol can be further modified by the addition or removal of phosphate (B84403) groups from its inositol (B14025) headgroup. This dynamic process creates a variety of distinct signaling molecules known as phosphoinositides.

Phosphatidylinositol kinases are a family of enzymes that add phosphate groups to the inositol ring of PI and its phosphorylated derivatives. nih.gov These kinases are classified into different types based on their substrate specificity and the position they phosphorylate. pnas.orgnih.gov For example, Type I and Type II kinases produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) from phosphatidylinositol 4-phosphate and phosphatidylinositol 5-phosphate, respectively, while Type III kinases generate phosphatidylinositol 3,5-bisphosphate from phosphatidylinositol 3-phosphate. nih.gov The exquisite substrate specificity of these kinases is determined by specific structural motifs within the enzyme that recognize the existing phosphate groups and the orientation of the inositol ring. pnas.orgnih.gov The activity of these kinases can also be modulated by other lipids, such as cholesterol sulfate, which can alter their substrate preference. nih.gov

In opposition to kinases, phosphatidylinositol phosphatases are enzymes that remove phosphate groups from phosphoinositides. nih.gov These enzymes play a critical role in terminating signaling events and maintaining the specific subcellular distribution of different phosphoinositide species. nih.govnih.gov There are phosphatases that specifically remove phosphates from the 3, 4, and 5-positions of the inositol ring. nih.gov For instance, PTEN (phosphatase and tensin homolog) is a well-known 3-phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov Other families of phosphatases, such as the myotubularins and SHIPs (SH2-containing inositol phosphatases), also exhibit specific activities towards different phosphoinositide substrates. nih.govnih.gov

Phosphatidylinositol Catabolism and Turnover

The breakdown, or catabolism, of phosphatidylinositols is a tightly regulated process essential for terminating signaling events and recycling its components. The turnover of these lipids ensures a dynamic and responsive cellular environment. The primary enzymes responsible for PI degradation are phospholipases. nih.gov

Phospholipase C (PLC) enzymes cleave the phosphodiester bond between the glycerol (B35011) backbone and the phosphate group, yielding diacylglycerol (DAG) and inositol phosphate. aocs.org This is a critical step in many signal transduction pathways. Another key enzyme family, phospholipase D (PLD), hydrolyzes the terminal phosphodiester bond of the headgroup, producing phosphatidic acid and free inositol. nih.gov The activity of these enzymes is often dependent on various cellular signals and cofactors.

While specific data on the turnover rate of dipalmitoyl phosphatidylinositol is limited, studies on similar molecules like dipalmitoyl phosphatidylcholine indicate that it undergoes degradation and its components can be reutilized for the synthesis of new phospholipids (B1166683). nih.gov The susceptibility of this compound to specific phospholipases is an area of ongoing research. For instance, some studies have investigated the interaction of phospholipase C β1 with dipalmitoyl phosphatidic acid, a product of PLD action on DPPI. nih.gov

The breakdown products of this compound, namely diacylglycerol, phosphatidic acid, and inositol phosphates, are all biologically active molecules that participate in a multitude of cellular processes, highlighting the importance of PI turnover in maintaining cellular homeostasis.

Distinct Biosynthetic Pathways in Specific Organisms (e.g., Mycobacteria)

In certain organisms, the biosynthesis of phosphatidylinositol exhibits unique features. A prime example is found in mycobacteria, the causative agents of diseases like tuberculosis. In these bacteria, phosphatidylinositol is an essential phospholipid that serves as a crucial anchor for a variety of complex cell wall glycolipids, including phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM). nih.govnih.gov These molecules are vital for the structural integrity and virulence of the bacteria.

The key enzyme in mycobacterial PI synthesis is phosphatidylinositol-phosphate synthase (PIPS). nih.gov This enzyme catalyzes the reaction between CDP-diacylglycerol and D-myo-inositol 3-phosphate to produce phosphatidylinositol phosphate, which is then dephosphorylated to yield phosphatidylinositol. umass.edu This pathway differs from the primary pathway in eukaryotes, which directly uses myo-inositol. The essentiality of this pathway in mycobacteria makes the enzymes involved, such as PIPS, attractive targets for the development of new anti-tuberculosis drugs. nih.gov

Data Tables

Table 1: Key Enzymes in Phosphatidylinositol Metabolism

EnzymeFunctionPathway
CDP-diacylglycerol synthaseConverts phosphatidic acid to CDP-diacylglycerolBiosynthesis
Phosphatidylinositol synthase (PIS)Synthesizes phosphatidylinositol from CDP-diacylglycerol and myo-inositolBiosynthesis
Lysophospholipid acyltransferases (LPLATs)Reacylate lysophospholipids to remodel fatty acid chainsBiosynthesis (Remodeling)
Phospholipase C (PLC)Hydrolyzes phosphatidylinositol to diacylglycerol and inositol phosphateCatabolism
Phospholipase D (PLD)Hydrolyzes phosphatidylinositol to phosphatidic acid and inositolCatabolism
Phosphatidylinositol-phosphate synthase (PIPS)Synthesizes phosphatidylinositol phosphate in mycobacteriaBiosynthesis (Mycobacteria)

Table 2: Research Findings on Dipalmitoyl Phospholipid Metabolism

FindingOrganism/SystemSignificanceReference(s)
Dipalmitoyl phosphatidylcholine is synthesized via both de novo and remodeling pathways.Alveolar Type II CellsProvides a model for understanding this compound synthesis. nih.gov
Phospholipase C β1 selectively interacts with dipalmitoyl phosphatidic acid.In vitroSuggests a potential role in the signaling cascade involving this compound. nih.gov
Phosphatidylinositol is essential for mycobacterial viability.Mycobacterium smegmatisHighlights the importance of the PI biosynthetic pathway as a drug target. nih.gov
Degradation products of dipalmitoyl phosphatidylcholine are reutilized for new synthesis.Rat Granular PneumocytesIndicates a recycling mechanism for dipalmitoyl-containing phospholipids. nih.gov

Cellular Distribution and Dynamic Regulation of Phosphatidylinositols

Subcellular Localization of Phosphatidylinositol Species

Phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides, are critical components of eukaryotic cell membranes, acting as both structural elements and key signaling molecules. While the inositol (B14025) headgroup defines their signaling potential, the acyl chain composition, including the dipalmitoyl variant, is thought to influence their subcellular distribution and biophysical properties.

General studies on phosphatidylinositol distribution have revealed a broad presence throughout intracellular membrane compartments. nih.govfrontiersin.org There is a notable enrichment of PI within the cytosolic leaflets of the Golgi complex, peroxisomes, and the outer mitochondrial membrane. frontiersin.org Conversely, the plasma membrane and endosomes exhibit surprisingly low steady-state levels of PI. frontiersin.org This differential distribution underscores the compartmentalized nature of phosphoinositide metabolism and signaling.

While specific data on the precise subcellular localization of dipalmitoyl phosphatidylinositol is limited, its saturated acyl chains suggest a potential enrichment in specific membrane microdomains known as lipid rafts. plos.orgresearchgate.net These domains are characterized by a high concentration of saturated lipids, such as dipalmitoyl-phosphatidylcholine (DPPC), and cholesterol. plos.org The tight packing of these saturated acyl chains contributes to the formation of a more ordered and less fluid membrane environment compared to the surrounding bilayer. Therefore, it is plausible that this compound preferentially partitions into these raft-like domains within various organelles, including the Golgi apparatus and the plasma membrane. This localization would have significant implications for its involvement in signaling pathways that are known to be concentrated in lipid rafts.

Table 1: General Subcellular Distribution of Phosphatidylinositol

OrganelleRelative Abundance of Phosphatidylinositol
Golgi ComplexEnriched
PeroxisomesEnriched
Outer Mitochondrial MembraneEnriched
Plasma MembraneLow
EndosomesLow

Mechanisms of Inter-Membrane Lipid Transport

The distinct subcellular distribution of phosphoinositides necessitates sophisticated transport mechanisms to move these lipids between their sites of synthesis and their sites of function. This inter-membrane transport is accomplished through two primary pathways: vesicular trafficking and the action of phosphatidylinositol transfer proteins (PITPs).

Vesicular Trafficking Contributions

Vesicular trafficking, a fundamental process for the transport of proteins and lipids between organelles, plays a significant role in the distribution of phosphatidylinositols. nih.govijbs.com This process involves the budding of vesicles from a donor membrane and their subsequent fusion with an acceptor membrane, thereby delivering their lipid and protein cargo. Phosphoinositides are themselves critical regulators of vesicular transport, acting as molecular signposts to recruit the machinery required for vesicle formation, coating, and fusion. nih.govijbs.com

The incorporation of this compound into transport vesicles would be influenced by its physical properties. Its saturated acyl chains could favor its inclusion in specific vesicle populations, particularly those budding from lipid raft-like domains of the Golgi apparatus. psu.edu This would provide a mechanism for the targeted delivery of this compound to other organelles or the plasma membrane, contributing to the establishment and maintenance of specialized membrane domains.

Phosphatidylinositol Transfer Protein (PITP)-Mediated Transport

In addition to vesicular transport, the non-vesicular transfer of phosphatidylinositol is mediated by a family of soluble proteins known as phosphatidylinositol transfer proteins (PITPs). nih.govnih.govnih.govscienceopen.comoup.comnih.gov These proteins can extract a single PI molecule from one membrane, sequester it within a hydrophobic pocket, and deliver it to another membrane. nih.gov This mode of transport is crucial for maintaining the PI pools in membranes where PI synthesis does not occur, such as the plasma membrane, which is essential for the rapid generation of phosphoinositide signaling molecules. nih.govnih.gov

The specificity of PITPs for different acyl chain variants of PI is an area of active investigation. While the primary recognition site is the inositol headgroup, there is evidence to suggest that the acyl chain composition can influence the efficiency of binding and transfer. nih.gov Some studies have indicated that certain lipid transfer proteins may preferentially interact with saturated species of phosphoinositides. nih.gov If PITPs exhibit a preference for this compound, they would play a critical role in its specific delivery to distinct subcellular locations, thereby fine-tuning the spatial organization of phosphoinositide signaling.

Temporal and Spatial Regulation of Phosphoinositide Pools

The cellular levels of different phosphoinositide species are tightly controlled in both time and space, allowing for precise regulation of a vast array of cellular processes. This regulation is achieved through the coordinated action of a suite of lipid kinases and phosphatases that add or remove phosphate (B84403) groups from the inositol head of phosphatidylinositol. frontiersin.orgnih.gov

The spatial regulation of these enzymes is a key determinant of where specific phosphoinositides are generated. For instance, the localization of phosphatidylinositol 4-kinases to the Golgi apparatus and plasma membrane ensures the localized production of phosphatidylinositol 4-phosphate (PI4P) in these compartments. researchgate.net The temporal control of these enzymes, often in response to extracellular signals, allows for rapid and transient changes in phosphoinositide levels, which in turn recruit and activate downstream effector proteins to initiate signaling cascades. plos.org

The regulation of a specific this compound pool would be intricately linked to the broader mechanisms governing phosphoinositide metabolism. The accessibility of this compound as a substrate for kinases and phosphatases could be influenced by its sequestration in lipid rafts. plos.org This could create a distinct, regulated pool of dipalmitoyl-derived phosphoinositides within these microdomains, potentially leading to the activation of specific signaling pathways that are spatially segregated from those in the bulk membrane. The dynamic movement of this compound into and out of these rafts, possibly modulated by cellular signaling events, would provide an additional layer of temporal and spatial control over its availability and function.

Molecular Mechanisms of Phosphatidylinositol Mediated Cellular Signaling

Phosphoinositides as Second Messengers in Signal Transduction

Phosphoinositides are vital second messengers that relay signals from cell surface receptors to intracellular effector proteins. nih.gov Their rapid turnover and localized synthesis allow for precise spatial and temporal control of signaling pathways.

Phospholipase C-Mediated Hydrolysis and Downstream Signaling

A primary signaling cascade involving phosphoinositides is initiated by the enzyme Phospholipase C (PLC). longdom.orgcusabio.com Upon activation by cell surface receptors, such as G protein-coupled receptors, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of phosphatidylinositol. cusabio.comresearchgate.netnih.gov This enzymatic reaction cleaves PIP2 into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.comwikipedia.orgchegg.comsigmaaldrich.com

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3-sensitive calcium channels on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). cusabio.comresearchgate.net The resulting increase in cytosolic Ca2+ concentration activates various calcium-dependent proteins, including calmodulin-dependent kinases. cusabio.com

Conversely, DAG is a lipid molecule that remains embedded in the plasma membrane. researchgate.netwikipedia.org Here, it serves as a docking site and activator for Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, modulating their activity. researchgate.netwikipedia.org Studies using sonicated rat platelets have provided direct evidence for the production of 1,2-dipalmitoylglycerol from the hydrolysis of dipalmitoyl phosphatidylcholine by a phosphatidylcholine-specific PLC, highlighting the generation of a dipalmitoyl-containing DAG. nih.gov

Table 1: Products of PLC-Mediated PIP2 Hydrolysis and their Functions

Second Messenger Location Primary Function
Inositol 1,4,5-trisphosphate (IP3) Cytosol Binds to ER channels to release Ca²⁺. cusabio.comresearchgate.net

| Diacylglycerol (DAG) | Plasma Membrane | Recruits and activates Protein Kinase C (PKC). researchgate.netwikipedia.org |

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling cascade that governs fundamental cellular processes like cell growth, proliferation, survival, and metabolism. wikipedia.orgcreative-diagnostics.comcusabio.comnih.gov This pathway is initiated by the activation of PI3K, often by receptor tyrosine kinases. nih.govyoutube.com

Activated PI3K phosphorylates the 3-position of the inositol ring of phosphatidylinositides. youtube.com A key step in this pathway is the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). wikipedia.orgnih.govnih.govwikipedia.org The synthesis of dipalmitoyl derivatives of phosphatidylinositol 3,4-bisphosphate and 3,4,5-trisphosphate has been achieved for use as biological probes in studying signal transduction. rsc.org

PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). researchgate.netwikipedia.orgwikipedia.org The recruitment of Akt to the membrane allows for its phosphorylation and full activation by other kinases like PDK1. wikipedia.orgcreative-diagnostics.com Once activated, Akt phosphorylates a vast array of downstream substrates, leading to:

Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and the FOXO family of transcription factors. wikipedia.orgnih.gov

Cell Growth and Proliferation: Akt stimulates cell growth by activating the mTOR signaling pathway and promotes proliferation by phosphorylating cell cycle inhibitors like p27Kip1 and p21Cip1. wikipedia.orgcreative-diagnostics.com

The biological activity of dipalmitoyl-PIP3 has been demonstrated, although it is noted to bind with high affinity to serum proteins like bovine serum albumin, which can impact its use in certain experimental settings. nih.gov The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus terminating the signal. researchgate.netnih.gov

Table 2: Key Molecules in the PI3K/Akt Pathway

Molecule Type Role
PI3K Enzyme (Kinase) Phosphorylates PIP2 to generate PIP3. wikipedia.orgnih.gov
PIP2 Lipid Substrate for PI3K. wikipedia.org
PIP3 Lipid Second Messenger Recruits Akt and PDK1 to the membrane. wikipedia.orgwikipedia.org
Akt (PKB) Enzyme (Kinase) Phosphorylates multiple downstream targets to promote cell survival, growth, and proliferation. wikipedia.orgcreative-diagnostics.com

| PTEN | Enzyme (Phosphatase) | Dephosphorylates PIP3 to PIP2, terminating the signal. researchgate.netnih.gov |

Role of Phosphatidylinositol 4,5-Bisphosphate in Receptor and Ion Channel Regulation

Beyond its role as a precursor for IP3 and DAG, phosphatidylinositol 4,5-bisphosphate (PIP2) itself is a crucial signaling molecule that directly regulates the function of numerous membrane proteins, including receptors and ion channels. nih.govelsevierpure.com This regulation often occurs through direct electrostatic interactions between the negatively charged headgroup of PIP2 and positively charged residues on the protein.

Research has shown that PIP2 is essential for the activity of a wide range of ion channels. nih.govelsevierpure.com In most instances, the presence of PIP2 is required to maintain channel activity, and the depletion of PIP2 through PLC-mediated hydrolysis leads to channel inhibition. nih.govelsevierpure.com Studies on large-conductance, calcium- and voltage-gated potassium (BK) channels have demonstrated that PIP2 can activate these channels directly, independent of its hydrolysis products. nih.gov Notably, the recovery from this activation was found to be dependent on the acyl chain length of PIP2, with slower recovery observed for dipalmitoyl (diC16) PIP2 compared to shorter-chain versions. nih.gov

Furthermore, PIP2 has been identified as a critical factor in the activation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.gov The binding of PIP2 to a cluster of basic amino acids in the juxtamembrane domain of the EGFR is required for its proper activation and downstream signaling. nih.gov This suggests that PIP2 may function as a general modulator for a diverse array of transmembrane proteins. nih.gov

Direct Protein-Lipid Interactions and Effector Recruitment

The recruitment of cytosolic proteins to specific membrane compartments is a cornerstone of cellular signaling. Phosphoinositides, including derivatives of dipalmitoyl phosphatidylinositol, play a direct role in this process by serving as membrane-bound docking sites for a variety of effector proteins. elsevierpure.comnih.gov

Phosphoinositide-Binding Domains (e.g., PH Domains, PX Domains, FYVE Domains)

Effector proteins recognize specific phosphoinositides via specialized lipid-binding domains. This interaction tethers the protein to the membrane, placing it in proximity to its substrates or other components of a signaling complex.

Pleckstrin Homology (PH) Domains: PH domains are among the most common signaling domains and typically bind to PIP3 and PIP2. wikipedia.orgnih.gov The binding of the PH domain of Akt to PIP3 is a classic example, leading to the recruitment of Akt to the plasma membrane and its subsequent activation in the PI3K pathway. researchgate.netwikipedia.org

Phox Homology (PX) Domains: PX domains are phospholipid-binding modules of about 120 amino acids found in proteins involved in vesicular trafficking and protein sorting. cellsignal.com While many PX domains show a preference for phosphatidylinositol 3-phosphate (PI3P), some exhibit different specificities. cellsignal.com For instance, the PX domain of p47phox, a component of the NADPH oxidase complex, preferentially binds to phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2). nih.govembopress.orgdrugbank.com This domain contains two distinct basic pockets, one for binding the phosphoinositide and another that can bind other anionic lipids like phosphatidic acid. nih.govembopress.org

FYVE Domains: FYVE domains are named after the first four proteins they were identified in: Fab1, YOTB, Vac1, and EEA1. These domains are characterized by their coordination of two zinc ions and are highly specific for phosphatidylinositol 3-phosphate (PI3P). nih.govnih.govresearchgate.net This specific interaction is crucial for targeting proteins to endosomes and regulating membrane trafficking pathways. nih.govnih.gov The binding involves the insertion of a hydrophobic loop from the FYVE domain into the membrane. nih.gov

Table 3: Overview of Phosphoinositide-Binding Domains

Domain Primary Ligand(s) Example Protein(s) Cellular Function
PH Domain PtdIns(3,4,5)P₃, PtdIns(4,5)P₂ Akt/PKB, Btk1 Signal transduction (e.g., PI3K pathway). wikipedia.orgwikipedia.org
PX Domain PtdIns(3)P, PtdIns(3,4)P₂ p40phox, p47phox Vesicular trafficking, protein sorting. cellsignal.comnih.gov

| FYVE Domain | PtdIns(3)P | EEA1, Hrs | Endosomal trafficking and signaling. nih.govnih.gov |

Regulation of Integral Membrane Protein Activity by Phosphoinositides

In addition to recruiting cytosolic proteins, direct binding of phosphoinositides can modulate the conformational state and activity of integral membrane proteins. As discussed previously (Section 4.1.3), the function of many ion channels is critically dependent on their interaction with PIP2. nih.govelsevierpure.com This interaction is thought to stabilize the open or active conformation of the channel.

The interaction between dipalmitoyl-phosphatidylcholine and the histone H1 protein provides an example of how lipid binding can induce significant conformational changes in a protein, leading to an increase in its alpha-helical content. nih.gov While this study involves phosphatidylcholine, it illustrates the principle that direct lipid-protein interactions can be a powerful mechanism for regulating protein structure and function.

The regulation of SNARE-dependent membrane fusion by PIP2 further exemplifies this concept. nih.gov PIP2 can act as both an inhibitory factor, likely due to its physical properties that disfavor the formation of fusion intermediates, and as an essential cofactor that recruits priming factors to facilitate the fusion process. nih.gov This dual role highlights the complexity of phosphoinositide-mediated regulation of integral membrane protein machinery.

Modulation of Cytoskeletal Dynamics and Membrane Remodeling

The regulation of cytoskeletal dynamics and membrane remodeling is a well-documented role for phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). These lipids act as signaling hubs, recruiting and activating a multitude of proteins that directly influence the organization and function of the actin cytoskeleton. This, in turn, drives processes such as cell migration, adhesion, and changes in cell shape.

While the general involvement of phosphoinositides in these processes is clear, specific studies focusing on the dipalmitoyl variant of phosphatidylinositol are scarce. The biophysical properties of membranes, which are influenced by the lipid acyl chain composition, are known to be crucial for these dynamic events. For example, the fluidity of the membrane, affected by the saturation of lipid acyl chains, can influence the activity of associated proteins. nih.govresearchgate.neticm.edu.pl Model membrane studies using dipalmitoyl phosphatidylcholine have shown that membrane fluidity impacts the activity of phospholipid transfer proteins. nih.gov However, direct evidence detailing how the dipalmitoyl species of phosphatidylinositol specifically modulates the recruitment and activity of actin-binding proteins and other cytoskeletal regulators is not extensively documented in the current scientific literature.

Phosphoinositide Involvement in Vesicular Trafficking Pathways

Vesicular trafficking, the process by which cellular materials are transported in membrane-bound vesicles, is intricately regulated by phosphoinositides. nih.gov These lipids act as molecular signposts on the surfaces of organelles, ensuring the correct targeting and fusion of vesicles.

Endocytosis and Exocytosis Regulation

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is a key regulator of both endocytosis, the process of internalizing substances, and exocytosis, the process of releasing substances from the cell. nih.govnih.gov During clathrin-mediated endocytosis, PI(4,5)P₂ is essential for the recruitment of adaptor proteins and the subsequent assembly of the clathrin coat. nih.govresearchgate.netfrontiersin.org In exocytosis, PI(4,5)P₂ is involved in the priming of secretory vesicles for fusion with the plasma membrane. nih.govnih.gov

While these roles are well-established for the broader class of PI(4,5)P₂, the specific contribution of the dipalmitoyl form is not well-defined. The interaction of PI(4,5)P₂ with SNARE proteins, which are central to membrane fusion, is known to be important. nih.gov It is plausible that the dipalmitoyl acyl chains of phosphatidylinositol could influence the local membrane environment and thereby modulate the conformation and function of these proteins, but direct experimental evidence is lacking.

Golgi and Endosomal Trafficking Control

Phosphoinositides, particularly phosphatidylinositol 4-phosphate (PI4P), are crucial for maintaining the structure and function of the Golgi apparatus and for regulating the transport of cargo to and from this organelle. nih.govnih.gov Similarly, various phosphoinositides, including phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), are critical for the maturation of endosomes and the sorting of internalized cargo. nih.govnih.govfrontiersin.orgembopress.org

The synthesis of phosphatidylinositol itself occurs primarily in the endoplasmic reticulum. nih.govucl.ac.uk While the enzymes involved in the synthesis of phosphatidylinositol and its phosphorylated derivatives are well-characterized, the specific regulation and function of the dipalmitoyl species in Golgi and endosomal trafficking pathways have not been a primary focus of research. The biophysical properties imparted by the dipalmitoyl chains could theoretically influence the curvature and budding of vesicles from the Golgi and the fusion events that characterize endosomal maturation, but this remains an area for further investigation.

Membrane Biophysics and Lipid Protein Interactions Involving Phosphatidylinositol

Influence of Phosphatidylinositol on Model Membrane Properties

Studies on model membranes, often composed of well-defined lipid species, allow for the systematic investigation of how individual components like phosphatidylinositol (PI) influence the collective properties of the bilayer.

Fluid Phase Induction and Lipid Packing Alterations

The introduction of phosphatidylinositol into a membrane composed of phosphatidylcholine (PC) has been shown to induce the formation of a more fluid lipid phase. nih.gov Specifically, in model membranes made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), the presence of soy PI leads to the formation of fluid phases and causes significant packing defects, particularly in the interfacial region of the bilayer. nih.gov This effect is largely attributed to the large inositol (B14025) headgroup of PI, which disrupts the tight packing of neighboring phospholipids (B1166683). nih.gov

The study of lipid packing can be performed using Langmuir monolayers, which provide a controlled system to measure the area per molecule. researchgate.net While specific area per molecule data for pure DPPI monolayers is not detailed in the available research, the prototypical saturated phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has a cross-sectional surface area of approximately 64 Ų in the fluid phase, offering a point of comparison for similarly structured lipids. harvard.edu The disruptive nature of the inositol headgroup suggests that DPPI would create a less condensed, or more loosely packed, lipid arrangement compared to a pure DPPC bilayer. nih.gov

Phase Behavior and Phase Transition Characteristics

The thermotropic phase behavior of lipids, which describes their transition from a rigid gel state to a fluid liquid-crystalline state, is significantly influenced by DPPI. Using differential scanning calorimetry (DSC), the main phase transition temperature (Tm) of pure dipalmitoyl phosphatidylinositol (DPPI) has been determined to be 40.9°C. nih.gov This is very close to the Tm of the more common dipalmitoyl phosphatidylcholine (DPPC), which is 41°C. nih.govavantiresearch.com

However, when mixed with other lipids, even a small amount of PI can alter the host lipid's phase transition. In DMPC membranes, as little as 10 mol% of soy PI causes a substantial broadening of the phase transition and shifts it to a lower temperature. nih.gov This indicates that PI promotes the formation of fluid phases and decreases the cooperativity of the transition, meaning the lipids no longer melt as a single, uniform block. nih.gov At high concentrations in aqueous solutions, phosphoinositides can form non-lamellar (non-bilayer) phases, a behavior dependent on pH and salt concentration. nih.gov

Dipalmitoyl-Containing PhospholipidAbbreviationPhase Transition Temperature (Tm)Reference
1,2-dipalmitoyl-sn-glycero-3-phosphoinositolDPPI40.9°C nih.gov
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC41°C avantiresearch.com
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamineDPPE63°C avantiresearch.com
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerolDPPG41°C avantiresearch.com
1,2-dipalmitoyl-sn-glycero-3-phosphoserineDPPS54°C avantiresearch.com
1,2-dipalmitoyl-sn-glycero-3-phosphatidic AcidDPPA65°C avantiresearch.com

Interplay with Other Membrane Lipids (e.g., Phosphatidylcholine, Sphingolipids)

This compound does not exist in isolation and its biophysical effects are modulated by its interactions with other lipid species.

Phosphatidylcholine: As detailed above, PI significantly alters the properties of phosphatidylcholine membranes, inducing fluidity, creating packing defects, and lowering the phase transition temperature. nih.gov Studies have also shown that PI can markedly accelerate the adsorption rate of DPPC to an interface, suggesting a synergistic interaction that could be important in biological contexts like the formation of the pulmonary surfactant layer. capes.gov.br

Sphingolipids: There is a direct metabolic and functional link between phosphatidylinositol and sphingolipids. In yeast, for example, phosphatidylinositol and phytoceramide are the direct substrates for the enzyme Aur1p, which synthesizes inositol phosphorylceramide (IPC), the foundational complex sphingolipid in this organism. nih.gov This demonstrates that the availability of PI in a membrane is a rate-limiting factor for the production of complex sphingolipids. Genetic studies further support that sphingolipids and sterols work together, and that cells adjust their sphingolipid composition in response to changes in membrane sterol content, highlighting a complex interplay where PI is a central player. nih.gov

Biophysical Characterization of Phosphatidylinositol-Protein Complexes

Phosphatidylinositol and its phosphorylated derivatives (phosphoinositides) are critical for recruiting proteins to the membrane surface and modulating their function. nih.gov While many of these interactions are electrostatic and involve the negatively charged phosphate (B84403) groups on the inositol ring, the lipid anchor itself also plays a role.

The biophysical study of these complexes often involves techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and molecular dynamics simulations. nih.gov Proteins that interact with PI include lipid kinases (such as Phosphatidylinositol 4-kinases), phospholipases, and a vast array of peripheral membrane proteins that use phosphoinositides as docking sites to initiate signaling cascades. nih.govnih.gov For example, the protein Vinculin, a key component of cell adhesion structures, is recruited to the membrane through its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of PI. nih.gov

While specific biophysical data for complexes involving exclusively the dipalmitoyl species of PI are not extensively detailed, the saturated dipalmitoyl chains would favor the lipid's partitioning into more ordered membrane domains, such as lipid rafts. This localization would, in turn, influence which proteins it can interact with. The characterization of these transient and often low-affinity interactions remains a challenging but active area of research, frequently requiring chemical cross-linking techniques to stabilize the complexes for analysis. nih.gov

Advanced Methodologies for Phosphatidylinositol Research

Lipidomics Approaches for Phosphoinositide Profilingacs.orgnih.govnih.gov

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for understanding the complex roles of phosphoinositides. nih.gov Profiling these lipids presents a significant analytical challenge due to their low cellular concentrations and structural diversity. nih.govcreative-proteomics.com However, recent advancements in mass spectrometry-based approaches have enabled comprehensive and quantitative analysis of phosphoinositide species. nih.govcreative-proteomics.com

Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Quantificationnih.govjsbms.jp

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone for the detailed analysis of phosphoinositides. nih.govjsbms.jp This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the identification and quantification of various phosphoinositide species, including their different fatty acid compositions. nih.govspringernature.com

Recent developments in LC-MS have made it possible to conduct routine structural and quantitative analysis of all known phosphoinositides with high sensitivity from a variety of biological samples. nih.gov Methods have been established that achieve high extraction recovery and can chromatographically resolve most phosphoinositides in their native forms. nih.gov When coupled with high-resolution mass spectrometry, full structural and isomeric identification can be achieved. nih.gov For instance, a liquid chromatography-mass spectrometry (LC-MS) method has been described for the separation of 16:0/16:0-phosphoinositides, which includes dipalmitoyl phosphatidylinositol. researchgate.net This method detects the lipids as singly deprotonated ions, and while some isomers like phosphatidylinositol 3-phosphate (PtdIns3P) and PtdIns4P may co-elute, others like PtdIns5P can be partially resolved. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for identifying and quantifying less abundant phosphoinositides and determining their fatty acid composition and degree of unsaturation. nih.gov This is achieved by monitoring the transition from a parent ion to a specific product ion, which significantly increases sensitivity. nih.gov Various ionization techniques, such as electrospray ionization (ESI), have been successfully employed for the analysis of phosphoinositides, including phosphatidylinositol phosphates (PIPs), and phosphatidylinositol bisphosphates (PIP₂s), from cell cultures and tissue extracts. nih.govnih.gov

Table 1: LC-MS Based Findings on Phosphoinositide Levels in Human Platelets

Phosphoinositide Species Concentration (pmol/1 x 10⁸ platelets)
PtdIns4P 94.7 ± 11.1
PtdIns(3,4)P₂ 3.1 ± 0.2
PtdIns(4,5)P₂ 59.2 ± 12.4

Data from a quantitative targeted ion chromatography-mass spectrometry-based workflow in resting human platelets. nih.gov

Isomer-Selective Analysis of Phosphoinositidesacs.orgnih.gov

A significant challenge in phosphoinositide research is the differentiation of regioisomers, which have the same mass but distinct biological functions. jsbms.jp Advanced analytical workflows have been developed to address this, enabling the isomer-selective analysis of phosphoinositides. acs.orgnih.gov One such method utilizes a chiral polysaccharide stationary phase in liquid chromatography coupled with high-resolution mass spectrometry. acs.orgnih.gov This approach allows for the full separation of regioisomers of intact phosphoinositides. acs.org

For example, within the phosphatidylinositol phosphate (B84403) (PIP) group, the elution order of regioisomers often follows a specific pattern based on the position of the phosphate group on the inositol (B14025) ring. acs.org Similarly, different elution profiles can be achieved for PIP and PIP₂ regioisomers using techniques like supercritical fluid chromatography (SFC) with a β-cyclodextrin column. jsbms.jp These isomer-selective methods are crucial for accurately monitoring changes in specific phosphoinositide profiles in response to cellular stimuli or drug treatments, as analyzing the sum of isomers can mask important biological effects. acs.org

Table 2: Elution Order of Phosphoinositide Regioisomers in Different Chromatographic Methods

Method PIP₁ Regioisomer Elution Order PIP₂ Regioisomer Elution Order
HPLC with Cellulose-based Chiral Column (Li et al.) PI(3)P, PI(5)P, PI(4)P PI(3,5)P₂, PI(3,4)P₂, PI(4,5)P₂
HPLC with Cellulose-based Chiral Column (Morioka et al.) PI(3)P, PI(4)P, PI(5)P PI(3,5)P₂, PI(3,4)P₂, PI(4,5)P₂
SFC with β-cyclodextrin Column PI(4)P, PI(5)P, PI(3)P PI(4,5)P₂, PI(3,5)P₂, PI(3,4)P₂

Data compiled from studies on isomer-selective analysis of phosphoinositides. jsbms.jp

Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidationspringernature.comnih.govnih.gov

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for tracing the metabolic fate of molecules within complex biological systems. springernature.comnih.govnih.gov This approach involves introducing stable isotope-labeled precursors, such as ¹³C-labeled glucose or ¹³C,¹⁵N-labeled glutamine, into cells, tissues, or even whole organisms. nih.gov By tracking the incorporation of these isotopes into downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can unambiguously map metabolic pathways and fluxes. springernature.comnih.govspringernature.com

This methodology provides unparalleled insights into the dynamic synthesis and turnover of phosphoinositides. springernature.com It allows for the elucidation of how different cellular conditions, genetic modifications, or therapeutic interventions impact the intricate network of phosphoinositide metabolism. springernature.com The use of stable isotope tracers, combined with advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) and Fourier-transform mass spectrometry (FT-MS), delivers the high-throughput data necessary to decipher the complexities of systems biochemistry. springernature.comnih.govuky.edu

Proteomic Analysis of Phosphoinositide-Interacting Proteinsnih.govresearchgate.netmdpi.com

Phosphoinositides exert their biological functions largely by recruiting and modulating the activity of a diverse array of proteins. nih.govresearchgate.net Proteomic approaches are therefore essential for identifying these interacting proteins and understanding the molecular basis of phosphoinositide signaling. nih.govresearchgate.netmdpi.com

Affinity Probes and Chemical Labeling Strategiesnih.govnih.gov

To identify proteins that bind to specific phosphoinositides, researchers have developed a variety of affinity probes and chemical labeling strategies. nih.govnih.gov These tools are designed to mimic the natural phosphoinositide structure while incorporating a reactive group or a tag for subsequent detection and isolation of binding partners. nih.govnih.gov

One approach involves the synthesis of phosphoinositide analogues that are linked to a reporter molecule, such as biotin (B1667282) or a fluorescent dye. nih.gov These reporter-linked phosphoinositides can be used in pull-down assays to capture interacting proteins from cell lysates. nih.gov Another powerful strategy is photoaffinity labeling, where a photoreactive group is incorporated into the phosphoinositide probe. nih.gov Upon UV irradiation, the probe covalently crosslinks to nearby proteins, allowing for their specific identification even in a complex cellular environment. nih.govyoutube.com For instance, activity-based probes containing a phosphatidylinositol phosphate headgroup, a photoaffinity group like benzophenone, and a secondary tag (e.g., fluorescein (B123965) or an alkyne) have been used to identify protein binding partners. nih.gov

High-Throughput Screening using Proteome Microarraysresearchgate.netnih.govmdpi.com

Proteome microarrays offer a high-throughput platform for systematically screening protein-lipid interactions. researchgate.netnih.govmdpi.com These arrays consist of a large number of purified proteins immobilized on a solid surface, allowing for the simultaneous assessment of binding to a labeled phosphoinositide probe. researchgate.netnih.gov

This technology has been instrumental in identifying novel phosphoinositide-binding proteins on a proteome-wide scale. ku.dk For example, high-resolution quantitative mass spectrometry has been used in conjunction with phosphoinositide-based affinity purification to identify hundreds of PIP-interacting proteins and profile their binding specificities toward all seven PIP variants. nih.govresearchgate.net Such studies have revealed that the phosphoinositide interactome is vast and includes proteins from diverse cellular compartments, including the nucleus. nih.govresearchgate.net Furthermore, by analyzing the binding preferences of entire families of protein domains, such as SH2, PTB, and PDZ domains, on microarrays, researchers can gain an unbiased view of the connectivity and selectivity of protein-phosphoinositide interaction networks. nih.gov

Biophysical Techniques for Membrane Studies

The study of this compound within model membrane systems, such as liposomes, necessitates techniques that can probe the physical state and organization of the lipid bilayer.

Spectroscopic techniques are invaluable for gaining insights into the molecular structure and environment of lipids within a membrane at a sub-molecular level. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy provides detailed information about the functional groups of lipid molecules in their hydrated state. researchgate.net For this compound, FTIR can be used to monitor the vibrational modes of specific chemical bonds. Key spectral regions include:

C=O Stretching: The ester carbonyl groups in the dipalmitoyl chains exhibit strong absorption bands, the frequency of which is sensitive to hydration and hydrogen bonding at the lipid-water interface.

P=O Stretching: The phosphate group vibrations, typically seen as asymmetric and symmetric stretching bands, provide information about the conformation and hydration of the polar headgroup. researchgate.net

C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH2) groups in the palmitoyl (B13399708) acyl chains are sensitive indicators of the lipid's conformational order or fluidity. researchgate.net

Fluorescence Spectroscopy offers a highly sensitive method for studying the membrane environment and the interactions of this compound with other molecules, such as proteins. nih.gov This can be achieved by monitoring the intrinsic fluorescence of tryptophan residues in membrane-associated proteins or by incorporating extrinsic fluorescent probes into the lipid bilayer. edinst.com The fluorescence emission spectrum, quantum yield, and lifetime of a probe are sensitive to the polarity, viscosity, and accessibility of its local environment. Fluorescence quenching experiments, using quenchers located at different depths within the bilayer, can provide information on the localization of molecules like this compound relative to the membrane surface. nih.gov

Visualizing the spatial distribution of specific lipids within a cell or a model membrane is crucial for understanding their function.

Fluorescence Microscopy , particularly confocal laser scanning microscopy, is a powerful tool for this purpose. nih.gov To visualize this compound, researchers often use fluorescently labeled analogs. These probes can be microinjected into cells, allowing for the tracking of their localization and dynamic movements between different cellular compartments. nih.gov For instance, studies have used fluorescently labeled phosphatidylinositol transfer proteins to determine their distinct intracellular targets, such as the Golgi apparatus or the nucleus. nih.gov The development of genetically encoded fluorescent probes that specifically bind to certain phosphoinositides, like phosphatidylinositol 3,5-bisphosphate, has further revolutionized the ability to monitor the spatial and temporal dynamics of these lipids in living cells. nih.gov To ensure that the observed fluorescence corresponds to the intact lipid-nanoparticle and not a dissociated label, dual-labeling strategies are increasingly employed for precise localization. nih.gov

When studying this compound in model systems, it is often incorporated into liposomes. Characterizing the physical properties of these vesicles, such as their size and size distribution, is critical for reproducible experiments.

Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of sub-micron particles like liposomes. news-medical.netentegris.com The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles in suspension. news-medical.net Smaller particles move more rapidly, leading to faster fluctuations in the scattered light. news-medical.net Analysis of these fluctuations yields the hydrodynamic diameter and the polydispersity of the liposome (B1194612) population. nih.govresearchgate.net

Asymmetrical Flow Field-Flow Fractionation (AF4) is a high-resolution separation technique that fractionates nanoparticles and macromolecules based on their hydrodynamic size without a stationary phase. nih.govmdpi.com In AF4, a cross-flow is applied perpendicular to the main channel flow, causing smaller particles to elute earlier than larger ones. nih.gov This gentle separation method is ideal for delicate structures like liposomes. mdpi.com Coupling AF4 with online detectors, such as multi-angle light scattering (MALS) and differential refractive index (dRI) detectors, allows for the precise determination of the size distribution and other physical characteristics of liposome populations containing this compound. nih.govphospholipid-research-center.com

Pathophysiological Implications of Dysregulated Phosphatidylinositol Metabolism

Molecular Mechanisms in Cellular Dysfunction

The intricate balance of phosphoinositide species is crucial for a multitude of cellular functions. When this balance is disturbed, it can lead to widespread cellular dysfunction through several key mechanisms.

Phosphoinositides are central players in signaling pathways that control cell growth, proliferation, and survival. nih.gov A key pathway implicated in cancer is the PI 3-kinase (PI3K)/Akt signaling cascade. nih.gov Activation of class IA PI3Ks leads to the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a potent second messenger. nih.gov In many cancers, this pathway is hyperactivated due to mutations in PI3K or the tumor suppressor PTEN, which dephosphorylates PIP3. mdpi.com This sustained signaling promotes uncontrolled cell proliferation and survival. nih.gov

For instance, the p110α and p110δ isoforms of PI3K are activated by the oncoprotein Ras, a crucial step in promoting tumor formation in Ras-driven cancers. nih.gov Furthermore, phosphoinositide-specific phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), are also implicated in cancer. nih.goviisc.ac.in These second messengers regulate protein kinase C (PKC) activation and intracellular calcium levels, both of which can influence cancer cell proliferation and invasion. nih.gov Alterations in both the PLC and PI3K/Akt/mTOR pathways have been associated with hematological malignancies like myelodysplastic syndromes and acute myeloid leukemia. nih.gov

Phosphoinositides act as molecular signposts on cellular membranes, recruiting specific proteins to regulate vesicular transport. embopress.orgnih.gov Their distinct localization on different organelles ensures the fidelity of membrane trafficking events such as endocytosis, exocytosis, and transport between the Golgi apparatus and endosomes. nih.govnih.govoup.com

Dysregulation of phosphoinositide metabolism can lead to significant defects in these trafficking pathways. nih.gov For example, phosphatidylinositol 4-phosphate (PI4P) is crucial for the function of the Golgi apparatus, where it is involved in anterograde trafficking and the sorting of resident enzymes. nih.gov Depletion of the Golgi-associated protein GOLPH3, which binds to PI4P, results in trafficking defects and abnormal Golgi morphology. nih.gov Similarly, phosphatidylinositol 3-phosphate (PI3P) is essential for the maturation of early endosomes and the formation of autophagosomes. mdpi.comnih.gov

Defects in the enzymes that control the levels of these phosphoinositides can have severe consequences. For instance, mutations in the PI(3,5)P2 phosphatase FIG4 are associated with Charcot-Marie-Tooth disease, a neurological disorder characterized by demyelination, highlighting the importance of proper phosphoinositide-regulated membrane traffic in neuronal function. mdpi.com

Phosphoinositides and their metabolic enzymes play a significant role in modulating inflammatory responses. nih.govmdpi.com The activation of immune cells often involves the intense remodeling of phospholipids (B1166683), including phosphoinositides. nih.gov For example, upon activation, macrophages exhibit a rapid increase in a specific phosphatidylinositol species, PI(20:4/20:4), which appears to enhance their microbicidal capacity. nih.gov

The PI3K signaling pathway is also crucial for the initiation of neuroinflammation by microglia, the resident immune cells of the brain. nih.gov Furthermore, phosphatidylinositol itself has demonstrated immunosuppressive properties. Systemic treatment with PI has been shown to reduce disease severity and intestinal inflammation in a mouse model of colitis by inhibiting the inflammatory T-cell response. nih.gov This effect is mediated, at least in part, by the suppression of T-helper cell differentiation and proliferation. nih.gov

The table below summarizes the key phosphoinositides and their roles in inflammatory responses:

Phosphoinositide/MetaboliteCellular ProcessImplication in Inflammation
Phosphatidylinositol (PI)T-cell differentiation and proliferationSuppresses inflammatory T-cell response nih.gov
PI(20:4/20:4)Macrophage activationEnhances microbicidal capacity nih.gov
Phosphatidylinositol 3,4,5-trisphosphate (PIP3)Microglial activationInitiates neuroinflammation via PI3K pathway nih.gov

Phosphoinositides in Specific Disease Models (Mechanistic Studies)

The fundamental roles of phosphoinositides in cellular processes mean that their dysregulation is implicated in a wide array of human diseases. nih.govnih.gov Mechanistic studies in various disease models have provided valuable insights into how altered phosphoinositide metabolism contributes to pathology.

Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis, and its deregulation is linked to numerous human pathologies, including cancer and neurodegenerative diseases. nih.gov Phosphoinositides are key modulators of virtually every step of the autophagic process, from initiation to the maturation and fusion of autophagosomes with lysosomes. nih.govnih.govnih.gov

A crucial phosphoinositide in autophagy is PI3P, which is generated on endosomal and autophagosomal membranes and serves as a platform to recruit autophagy-related proteins. mdpi.comyoutube.com The production of PI3P by the VPS34 kinase is critical for the formation of the autophagosome. youtube.comyoutube.com Consequently, mutations or dysfunctions in the enzymes that regulate PI3P levels can lead to impaired autophagy. nih.gov

For example, in the context of Huntington's disease, there is evidence that mutant huntingtin protein can impair autophagy. frontiersin.org Pharmacological inhibition of the kinase PIP4K2C, which converts PI5P to PI(4,5)P2, has been shown to reduce mutant huntingtin aggregates by increasing basal autophagy, suggesting a potential therapeutic avenue. frontiersin.org This highlights the intricate connection between phosphoinositide metabolism, autophagy, and the development of neurodegenerative diseases.

The nervous system is particularly vulnerable to disruptions in phosphoinositide metabolism due to the critical role of these lipids in neuronal function, including membrane trafficking, signal transduction, and cytoskeletal dynamics. frontiersin.orgnih.gov Alterations in phosphoinositide levels have been linked to a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease. nih.govscispace.comacs.org

In Alzheimer's disease, for instance, there is evidence of dysregulated phosphoinositide signaling. nih.govacs.org The metabolism of amyloid precursor protein (APP), a key molecule in Alzheimer's pathology, is closely linked to endosomal-lysosomal function, a process heavily regulated by phosphoinositides. frontiersin.org Furthermore, the enzyme PLCγ2, which hydrolyzes PI(4,5)P2, has been identified as a genetic risk factor for Alzheimer's disease and is being investigated as a therapeutic target. nih.gov

In the context of axonal development and regeneration, PI3K signaling and the resulting production of PIP3 are crucial for neurite elongation and the establishment of axonal polarity. wikipedia.org Disruptions in this pathway can lead to failed polarization and may contribute to the limited regenerative capacity of the adult mammalian central nervous system. wikipedia.org

The following table details some of the phosphoinositide-metabolizing enzymes implicated in neurological disorders:

GeneEnzyme/ProteinAssociated Neurological Disorder(s)
FIG4PI(3,5)P2 phosphataseCharcot-Marie-Tooth disease, Yunis-Varón syndrome mdpi.comfrontiersin.org
INPP5E5-phosphataseJoubert syndrome, MORM syndrome
OCRLPI(4,5)P2 5-phosphataseLowe syndrome nih.gov
MTM1Myotubularin 1 (PI3P phosphatase)X-linked myotubular myopathy mdpi.com
PTENPhosphatase and tensin homologMacrocephaly/autism spectrum disorder nih.gov

This intricate involvement of phosphoinositides in fundamental neuronal processes underscores the devastating consequences of their dysregulation and highlights potential targets for therapeutic intervention in a range of neurological diseases.

Pathogen-Host Interactions Mediated by Phosphoinositides

Intracellular pathogens have evolved sophisticated strategies to manipulate host cellular processes to their advantage, and the phosphoinositide (PI) metabolism is a common target. nih.govnih.gov Bacteria and viruses can alter host PI levels to facilitate their entry, create a replicative niche, and evade the host immune system. nih.govasm.org

Several bacterial pathogens, including Listeria, Salmonella, and Mycobacterium, secrete effector proteins that can directly modify host phosphoinositides. nih.gov For instance, the Salmonella effector protein SopB possesses PI phosphatase activity, directly altering the PI profile of the host cell to promote bacterial invasion and survival. nih.gov Some bacterial phospholipases can also degrade host membrane phospholipids, including phosphatidylinositol, to disrupt membrane integrity or generate signaling molecules that aid in pathogenesis. juniperpublishers.comjuniperpublishers.com

Viruses also exploit host phosphoinositide signaling. The entry of some viruses, such as certain coronaviruses, is dependent on the late endosomal compartment, and they manipulate PI levels to create a favorable lipid environment for entry. nih.gov The PI3K/Akt pathway, which is initiated by the generation of PIP3 from PIP2, is upregulated by several viruses to promote cell survival and create a suitable environment for viral replication. nih.gov For example, HIV-1 can activate the PI3K pathway to facilitate its replication in T lymphocytes and macrophages. asm.org

While these studies highlight the general importance of phosphoinositides in pathogen-host interactions, specific research detailing the role of dipalmitoyl phosphatidylinositol in these processes is limited. However, given that pathogens target fundamental cellular pathways involving phosphoinositides, it is plausible that DPPI and its derivatives are also involved in these interactions.

Pathogen StrategyExample Pathogen(s)Effect on Host Phosphoinositides
Secretion of PI-modifying effector proteins SalmonellaAlters PI profile through phosphatase activity of SopB. nih.gov
Utilization of bacterial phospholipases Listeria monocytogenesDegrades host membrane phospholipids to facilitate escape from the vacuole. nih.gov
Manipulation of PI levels for entry CoronavirusesCreates a favorable lipid environment in endosomes for viral entry. nih.gov
Activation of PI3K/Akt pathway HIV-1, various oncovirusesUpregulates PIP3 levels to promote host cell survival and viral replication. nih.govasm.org

This table provides examples of how pathogens manipulate host phosphoinositide metabolism.

Emerging Areas and Future Directions in Dipalmitoyl Phosphatidylinositol Research

Elucidation of Novel Phosphoinositide Signaling Pathways

Phosphoinositides are key regulators of a multitude of cellular processes, including signal transduction, vesicular trafficking, and cytoskeleton dynamics. nih.gov The canonical view of phosphoinositide signaling centers on the interconversion of different phosphorylated states of the inositol (B14025) headgroup, creating docking sites for specific effector proteins. nih.govnih.gov However, there is a growing realization that the acyl chain composition of phosphoinositides, including the dipalmitoyl variant, may define their involvement in novel, non-canonical signaling pathways.

The specific biophysical properties conferred by the two palmitoyl (B13399708) (16:0) chains of DPPI can lead to its preferential partitioning into distinct membrane microdomains, such as lipid rafts. This localization could spatially segregate DPPI from other phosphoinositide species, allowing it to participate in unique signaling cascades. For instance, within these domains, DPPI may interact with a distinct set of effector proteins that are not recruited by the more common stearoyl-arachidonoyl species. Research is now beginning to explore how the saturated nature of DPPI's acyl chains influences membrane fluidity and curvature, which in turn can modulate the activity of membrane-associated enzymes and ion channels in ways that are distinct from their unsaturated counterparts.

Future investigations will likely focus on identifying these novel DPPI-specific binding partners and elucidating the downstream signaling events they trigger. This could reveal previously unappreciated roles for DPPI in cellular processes and open new avenues for therapeutic intervention.

Advanced Understanding of Acyl Chain Specificity in Phosphoinositide Function

The fatty acid composition of phosphoinositides is not random; rather, it is tightly regulated and remarkably uniform for specific cellular pools. nih.gov In many mammalian cells, the most abundant species is 1-stearoyl-2-arachidonoyl-phosphatidylinositol. nih.gov However, the existence of other variants, such as dipalmitoyl phosphatidylinositol, underscores the functional importance of acyl chain specificity. The two saturated 16-carbon chains of DPPI impart distinct physicochemical properties that influence its behavior within the cell membrane.

The presence of two palmitoyl chains can affect how the phosphoinositide is presented at the membrane surface, potentially altering its interaction with lipid-binding domains of proteins. nih.gov For example, the shorter and saturated nature of the acyl chains in DPPI may influence the accessibility of the phosphorylated inositol headgroup to kinases, phosphatases, and effector proteins. This specificity can have profound functional consequences, as the activation of certain ion channels by phosphoinositides has been shown to be highly dependent on their acyl chain composition. nih.gov

Acyl Chain FeatureInfluence on DPPI FunctionPotential Functional Consequence
Two Saturated Palmitoyl (16:0) ChainsIncreased packing efficiency in membranesPreferential localization in ordered membrane domains (lipid rafts)
Lack of UnsaturationReduced propensity for oxidationGreater stability in environments with high oxidative stress
Specific Chain Length and SaturationAltered presentation of the inositol headgroupModulation of interactions with effector proteins, kinases, and phosphatases nih.gov
Influence on Membrane CurvatureInduction of specific membrane geometriesRegulation of vesicle formation and trafficking

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of the roles of this compound requires a systems-level approach that integrates data from various "-omics" platforms. Lipidomics, the large-scale analysis of lipids, is a cornerstone of this effort, enabling the precise quantification of different phosphoinositide species, including DPPI, in various cell types and conditions. creative-proteomics.comnih.gov Advanced mass spectrometry techniques are overcoming the challenges associated with the low abundance and acidic nature of phosphoinositides, allowing for detailed profiling of their acyl chain variants. nih.gov

By combining lipidomic data with genomics, proteomics, and transcriptomics, researchers can build comprehensive models of the cellular networks in which DPPI participates. For example, correlating changes in DPPI levels with alterations in gene expression or protein abundance can help identify the enzymes responsible for its synthesis and turnover, as well as its downstream effectors. This integrated approach can reveal how the DPPI pool is remodeled in response to various stimuli and in different disease states.

A systems-level perspective will be crucial for deciphering the complex interplay between DPPI metabolism and other cellular pathways, ultimately providing a more holistic view of its biological significance. nih.gov

Development of High-Resolution Spatial and Temporal Imaging Techniques

Visualizing the dynamic behavior of specific phosphoinositide species within living cells is a major goal in the field. ucsd.edu The development of genetically encoded fluorescent probes has revolutionized our ability to track the localization and abundance of various phosphoinositides in real-time. nih.govumich.edu These probes typically consist of a fluorescent protein fused to a lipid-binding domain that specifically recognizes a particular phosphoinositide headgroup. nih.govfrontiersin.org

A key challenge moving forward is to develop probes that can distinguish between phosphoinositides with different acyl chains. The subtle structural differences between DPPI and other phosphatidylinositol species make the design of such probes a formidable task. However, advancements in protein engineering and computational modeling may enable the creation of novel binding domains that recognize the unique conformation or local membrane environment created by DPPI.

Furthermore, super-resolution microscopy techniques are pushing the boundaries of spatial resolution, allowing for the visualization of phosphoinositide pools in subcellular compartments and membrane microdomains with unprecedented detail. Combining these advanced imaging modalities with acyl-chain-specific probes will provide invaluable insights into the precise spatiotemporal dynamics of DPPI and its role in organizing cellular signaling hubs. researchgate.net

Rational Design of Molecular Probes for Targeted Interventions

The development of molecular tools that can specifically perturb the function of this compound is a key objective for future research. This includes the rational design of molecular probes that can bind to DPPI with high affinity and selectivity, as well as inhibitors of the enzymes that regulate its metabolism. nih.govnih.gov Such tools would be invaluable for dissecting the specific roles of DPPI in cellular processes and for validating it as a potential therapeutic target. nih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to design small molecules that specifically recognize the structural features of DPPI or the active sites of its metabolic enzymes. nih.gov For example, a probe could be designed to bind to the unique interface between the dipalmitoyl backbone and the inositol headgroup.

Another promising avenue is the development of fluorescently labeled DPPI analogs that can be incorporated into cells to trace its metabolic fate and protein interactions. nih.govmedchemexpress.comavantiresearch.com These probes could be used in a variety of applications, from fluorescence microscopy to pull-down assays aimed at identifying novel DPPI-binding proteins. Ultimately, the creation of a toolkit of specific molecular probes will be essential for manipulating DPPI-dependent pathways and exploring their therapeutic potential. rsc.org

Q & A

Q. What are the structural characteristics of DPPI, and how do they influence its function in membrane biology?

DPPI is a synthetic phosphatidylinositol (PI) derivative with saturated C16:0 (palmitoyl) fatty acids at the sn-1 and sn-2 positions. This structure enhances lipid packing density compared to unsaturated analogs, impacting membrane fluidity and protein interactions. The saturated acyl chains favor rigid bilayer phases, which can be studied using differential scanning calorimetry (DSC) or fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) . Its inositol headgroup phosphorylation state (e.g., PI(4,5)P2, PI(3,4,5)P3) determines signaling specificity in pathways such as autophagy or calcium signaling .

Q. What methodologies are employed to synthesize and purify DPPI derivatives for experimental use?

DPPI and its phosphorylated analogs (e.g., PI(4,5)P2 diC16) are synthesized via regioselective phosphorylation of protected myo-inositol intermediates, followed by coupling to dipalmitoyl-glycerol moieties. Key steps include enzymatic or chemical phosphorylation and purification using silica gel chromatography or HPLC . Purity (>98%) is validated via ¹H NMR, ³¹P NMR, and mass spectrometry . Synthetic analogs are solubilized in chloroform/methanol/water mixtures (e.g., 5:1:0.1) to mimic physiological conditions .

Q. How do researchers analyze DPPI composition and purity in lipid mixtures?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred for quantifying DPPI in surfactant-like mixtures, achieving resolution of PI species with ±1% accuracy . Thin-layer chromatography (TLC) is less sensitive but useful for rapid screening. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation and detects phosphorylation states, critical for studying signaling analogs like PI(4,5)P2 .

Advanced Research Questions

Q. How do DPPI-derived phosphoinositides (e.g., PI(3,4,5)P3) regulate opposing signaling outcomes in autophagy and cancer?

Class I PI3K-generated PI(3,4,5)P3 promotes mTOR-dependent pathways that suppress macroautophagy, while class III PI3K-produced PI(3)P stimulates autophagosome formation. Experimental strategies include:

  • Lipid supplementation : Adding synthetic dipalmitoyl-PI(3,4,5)P3 to HT-29 cells inhibits autophagy via Akt/mTOR activation, whereas PI(3)P enhances it .
  • Pharmacological inhibition : Wortmannin (IC₅₀ 5–15 nM) blocks class III PI3K, suppressing autophagy, while 3-methyladenine targets the same enzyme but with lower specificity . Contradictory data may arise from cell-type-specific PI3K isoform expression or off-target effects of inhibitors, necessitating orthogonal validation (e.g., antisense oligonucleotides) .

Q. What experimental designs resolve contradictory roles of DPPI analogs in immune modulation?

DPPI hexamannoside exhibits immunosuppressive activity in allergic airway models by inhibiting Th2 responses, while PI mannoside ethers induce interleukin-12 (IL-12) production. To reconcile these effects:

  • Dose-response studies : Low-dose DPPI hexamannoside (≤10 µg/mL) suppresses dendritic cell activation, while higher doses (>50 µg/mL) may trigger TLR4-mediated pro-inflammatory pathways .
  • Structural analogs : Modifying mannose branching (e.g., di- vs. hexa-mannosides) alters receptor binding kinetics, tested via surface plasmon resonance (SPR) .

Q. How can researchers model DPPI-protein interactions in membrane signaling using synthetic analogs?

  • Lipid overlay assays : Immobilized PI(4,5)P2 diC16 on nitrocellulose membranes identifies binding partners like PLC-γ or PI3K .
  • Molecular dynamics (MD) simulations : Using tools like NAMD and VMD, researchers predict how dipalmitoyl tails stabilize PI4K binding, informing mutagenesis studies .
  • Fluorescent probes : BODIPY-labeled DPPI analogs track real-time localization in live cells via confocal microscopy .

Methodological Considerations

Q. What controls are critical when using synthetic DPPI in lipid supplementation experiments?

  • Solvent controls : Ensure chloroform/methanol vehicles do not disrupt membrane integrity (test via lactate dehydrogenase release assays) .
  • Negative analogs : Use non-phosphorylated DPPI or scrambled acyl chains (e.g., dioleoyl-PI) to confirm headgroup-specific effects .
  • Concentration gradients : Titrate lipids (0.1–100 µM) to avoid non-physiological aggregation .

Q. How do researchers address batch variability in synthetic DPPI?

  • QC protocols : Validate each batch with NMR, MS, and functional assays (e.g., PI3K activation) .
  • Inter-laboratory calibration : Share reference standards (e.g., Echelon Biosciences’ PI(4,5)P2 diC16) for cross-study reproducibility .

Data Interpretation and Troubleshooting

Q. Why might DPPI supplementation yield inconsistent results in cellular assays?

  • Compartmentalization : Exogenous lipids may not reach intracellular targets (e.g., nuclear PI(4,5)P2). Use electroporation or liposomal delivery for improved uptake .
  • Metabolic conversion : PI(4,5)P2 diC16 can be hydrolyzed to diacylglycerol (DAG), confounding results. Inhibit phospholipase C (PLC) with U73122 or use non-hydrolyzable analogs .

Q. How to optimize DPPI detection in complex biological samples?

  • Extraction : Use Bligh-Dyer method with 2:1 chloroform:methanol to recover >95% of PI species .
  • Signal enhancement : Derivatize with trimethylsilyl groups for enhanced MS sensitivity .

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